Propane, 2-ethoxy-1-(ethylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 2-ethoxy-1-(ethylthio)- is an organic compound with the molecular formula C7H16OS It is a derivative of propane where an ethoxy group and an ethylthio group are attached to the second and first carbon atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 2-ethoxy-1-(ethylthio)- typically involves the reaction of 2-bromo-1-(ethylthio)propane with sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism where the ethoxide ion displaces the bromide ion, forming the desired product. The reaction is usually carried out in an anhydrous solvent such as ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Propane, 2-ethoxy-1-(ethylthio)- can be achieved through continuous flow processes where the reactants are mixed and heated in a controlled environment. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Propane, 2-ethoxy-1-(ethylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols and ethers using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy or ethylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and ethers.
Substitution: Various substituted propane derivatives.
Scientific Research Applications
Propane, 2-ethoxy-1-(ethylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Propane, 2-ethoxy-1-(ethylthio)- involves its interaction with specific molecular targets, leading to various biochemical effects. The ethoxy and ethylthio groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Propane, 2-ethoxy-: Similar structure but lacks the ethylthio group.
Propane, 1-ethoxy-2-methyl-: Contains a methyl group instead of an ethylthio group.
Ethyl isopropyl ether: Similar ether structure but different alkyl groups.
Uniqueness
Propane, 2-ethoxy-1-(ethylthio)- is unique due to the presence of both ethoxy and ethylthio groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62162-20-3 |
---|---|
Molecular Formula |
C7H16OS |
Molecular Weight |
148.27 g/mol |
IUPAC Name |
2-ethoxy-1-ethylsulfanylpropane |
InChI |
InChI=1S/C7H16OS/c1-4-8-7(3)6-9-5-2/h7H,4-6H2,1-3H3 |
InChI Key |
MPHXHXVJQPGFNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)CSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.